![molecular formula C19H16BrN3O2 B2503723 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide CAS No. 1797267-49-2](/img/structure/B2503723.png)
3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide” has been reported. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron moiety) is less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . These stable pinacol boronic esters find applications in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations.
- Anti-Markovnikov Alkene Hydromethylation : The hydromethylation sequence achieved through protodeboronation allows for the formal anti-Markovnikov addition of hydrogen to alkenes, a transformation previously unknown. This method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Imidazole Derivatives : Imidazole-containing compounds have therapeutic potential. While not directly related to the compound , research on imidazole derivatives highlights their diverse biological activities. For example, compounds with anti-inflammatory and analgesic properties have been investigated .
- Indole Derivatives : Although not specifically studied for this compound, indole derivatives exhibit interesting biological effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic activities .
- Boron Chemistry : The compound contributes to the field of boron chemistry. Boron moieties can be converted into various functional groups, expanding the scope of synthetic transformations. Pinacol boronic esters, due to their stability and ease of purification, play a significant role in chemical reactions .
- Formal Total Synthesis : The protodeboronation method has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule synthesis .
Organic Synthesis and Catalysis
Biological and Therapeutic Research
Chemical Building Blocks
Commercial Availability
Total Synthesis
Chemical Structure and Spectra
Safety and Hazards
Specific safety and hazard information for “3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide” is not available in the search results. It’s important to note that this compound is not intended for human or veterinary use and is available for research use only.
Future Directions
The future directions for “3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide” and similar compounds could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities, which is an important goal for modern organic chemistry . These compounds have potential applications in the development of active pharmaceutical ingredients, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
properties
IUPAC Name |
3-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-15-6-3-5-14(10-15)19(24)21-16-7-2-1-4-13(16)11-17-22-18(23-25-17)12-8-9-12/h1-7,10,12H,8-9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPBJMCYBLZTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.